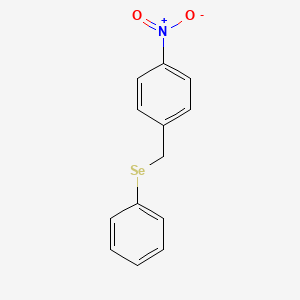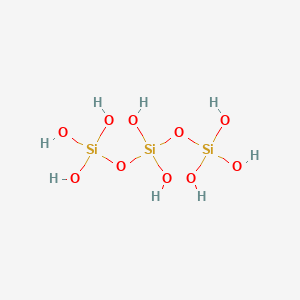
Trisiloxaneoctol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metasilicic acid is a silicon oxoacid.
Applications De Recherche Scientifique
Enhanced Wetting and Spreading on Surfaces : Trisiloxane surfactants, including trisiloxaneoctol derivatives, are known for their ability to enhance the wetting and spreading of liquid drops on various surfaces. They are especially effective on hydrophobic surfaces, such as leaves, making them useful in agricultural applications like pesticide delivery (Tang, Dong, & Li, 2008). Additionally, their unique wetting properties have been studied in the context of capillary phenomena (Radulovic, Sefiane, & Shanahan, 2011).
Applications in Nanotechnology : Trisiloxane-based compounds have been employed in the development of triboelectric nanogenerators (TENGs). For instance, incorporating variable microcapacitors in polydimethylsiloxane (PDMS), a material related to trisiloxaneoctol, enhances the output power of TENGs (Xia et al., 2016).
Aging and Stability of Trisiloxane Solutions : The aging process of trisiloxane surfactants in water solutions may lead to a loss of their interfacial activity. Understanding this process is crucial for their practical applications, particularly when they are pre-mixed with water for extended periods (Radulovic, Sefiane, & Shanahan, 2010).
Medical Applications : Polysiloxanylalkyl methacrylates, a category that includes trisiloxane derivatives, have been used in the development of oxygen-permeable hydrogel materials, such as those used in contact lenses. These materials offer high oxygen permeability along with improved tear strength and lower modulus, making them suitable for medical applications (Lai, 1995).
Corrosion Protection : Trisiloxane-derived compounds have been used in sol-gel coatings for metals to provide corrosion protection. These coatings have shown effective protection for metals like aluminum and copper in sodium chloride solutions (Li, Ba, & Mahmood, 2008).
Investigation of Superspreading Mechanisms : The phenomenon of superspreading, associated with trisiloxane surfactants, has been a focus of research for over two decades. This includes studying the surfactant's adsorption onto hydrophobic surfaces and its unique ability to facilitate the rapid and complete spreading of drops on such surfaces (Kumar, Maldarelli, & Couzis, 2006).
Synthesis and Characterization in Material Science : Trisiloxane surfactants have been synthesized and characterized for their unique interfacial properties. They exhibit good wetting and spreading capabilities, making them suitable for various applications including in material science (Cheng, 2008).
Propriétés
Numéro CAS |
57956-13-5 |
|---|---|
Nom du produit |
Trisiloxaneoctol |
Formule moléculaire |
H8O10Si3 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
dihydroxy-bis(trihydroxysilyloxy)silane |
InChI |
InChI=1S/H8O10Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H |
Clé InChI |
KJBIEXVTXANGSJ-UHFFFAOYSA-N |
SMILES |
O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
SMILES canonique |
O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)
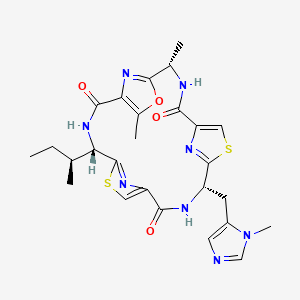
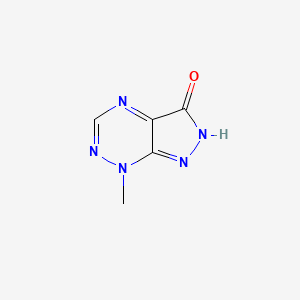
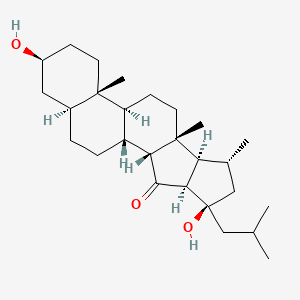
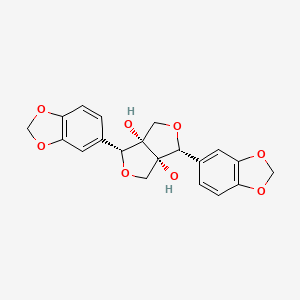
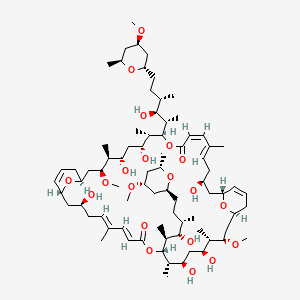
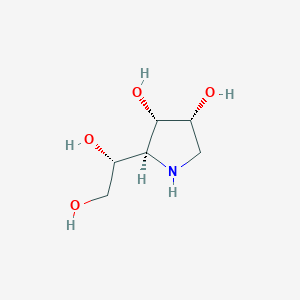
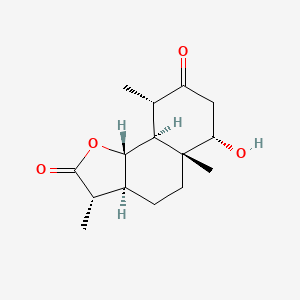
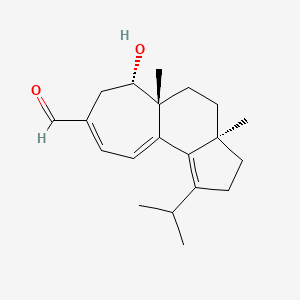
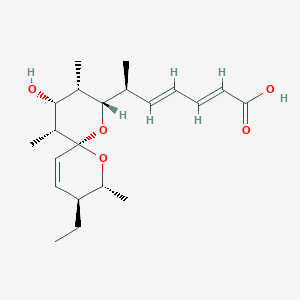
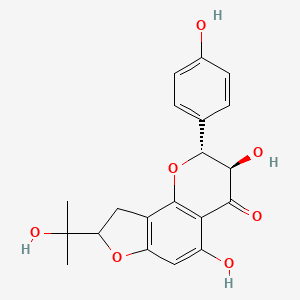
![(1S,2R,4R,7E,9S,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1245979.png)
